Octahydro-1h-pyrrolo[2,3-c]pyridine
Description
Significance of the Pyrrolo[2,3-c]pyridine Core in Contemporary Heterocyclic Chemistry
The pyrrolopyridine core, of which Octahydro-1H-pyrrolo[2,3-c]pyridine is a saturated derivative, is a privileged structure in medicinal chemistry. This means it is a molecular framework that is repeatedly found in biologically active compounds. Derivatives of the broader pyrrolopyridine family have shown a wide range of pharmacological properties.
For instance, different isomers of the pyrrolopyridine scaffold are central to compounds developed as inhibitors for various enzymes and receptors. Research has demonstrated their potential as:
Anticancer Agents: Derivatives have been designed as c-Met inhibitors and fibroblast growth factor receptor (FGFR) inhibitors, both of which are important targets in cancer therapy. nih.govrsc.org Other derivatives of the related 1H-pyrrolo[3,2-c]pyridine have been investigated as colchicine-binding site inhibitors, which can disrupt cell division in cancer cells. nih.gov
Immunomodulators: The this compound structure is specifically mentioned as a key intermediate for developing drugs to treat autoimmune disorders. google.com
Anti-inflammatory Agents: Derivatives of the closely related Octahydro-1H-pyrrolo[3,2-c]pyridine have been developed for potential use in treating inflammatory diseases. google.com
Neurological Agents: The pyrrolo[3,2-c]pyridine scaffold is found in compounds that act as bradykinin (B550075) receptor inhibitors and is a key intermediate for synthesizing α7 nicotinic receptor agonists, which are targets for various neurological conditions. researchgate.net
The versatility of the pyrrolopyridine core allows chemists to synthesize large libraries of compounds for screening, accelerating the discovery of new therapeutic agents.
Overview of Fused Bicyclic Nitrogen-Containing Heterocycles as Research Subjects
Fused bicyclic nitrogen-containing heterocycles are a cornerstone of modern drug discovery. This class of compounds includes the pyrrolopyridines, which exist in six different isomeric forms depending on the placement of the nitrogen atoms and the fusion of the pyrrole (B145914) and pyridine (B92270) rings. mdpi.com Their structural complexity and the presence of multiple nitrogen atoms allow for specific, multi-point interactions with biological targets like proteins and enzymes.
These scaffolds are present in numerous natural products and synthetic pharmaceuticals. researchgate.netmdpi.com The rigid conformation of these fused rings reduces the molecule's flexibility, which can lead to higher binding affinity and selectivity for its intended biological target. This is a desirable characteristic in drug design as it can lead to more potent drugs with fewer side effects.
The broad utility of these heterocycles is evident in the range of medical conditions they are being investigated for, including viral infections, cancer, diabetes, and diseases of the nervous and immune systems. google.commdpi.com
Evolution of Research Methodologies for Complex Nitrogen Heterocycles featuring the this compound Framework
The synthesis of complex nitrogen heterocycles like this compound has evolved significantly. Early methods often involved multi-step sequences with harsh reaction conditions. However, contemporary research focuses on developing more efficient, selective, and environmentally friendly synthetic routes.
Recent advancements include:
Novel Cyclization Strategies: One innovative method achieves the efficient conversion of a cyano group to a pyrrolidine (B122466) ring in a single step to form the this compound structure. This method is noted for its use of readily available materials and mild reaction conditions. google.com
Palladium-Catalyzed Reactions: For the related hexahydro-1H-pyrrolo[3,2-c]pyridine scaffold, palladium-catalyzed tandem reactions have been developed. These reactions can construct the complex bicyclic architecture in a single process from simpler starting materials, proceeding through a cascade of chemical transformations. researchgate.net
Cross-Coupling Reactions: The Suzuki cross-coupling reaction, a powerful tool in modern organic chemistry, has been employed in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. This reaction allows for the precise and efficient formation of carbon-carbon bonds, enabling the attachment of various functional groups to the core scaffold. nih.gov
These advanced methodologies not only make the synthesis of these complex molecules more practical but also open up new avenues for creating novel derivatives for chemical and biological investigation.
Data Tables
Table 1: Physicochemical Properties of the Parent Scaffold
| Property | Value | Source |
| Compound Name | 1H-Pyrrolo[2,3-c]pyridine | sigmaaldrich.com |
| CAS Number | 271-29-4 | sigmaaldrich.com |
| Molecular Formula | C₇H₆N₂ | sigmaaldrich.com |
| Molecular Weight | 118.14 g/mol | sigmaaldrich.com |
Note: Data is for the unsaturated parent compound, not the octahydro- derivative.
Table 2: Examples of Biologically Active Pyrrolopyridine Derivatives
| Scaffold | Derivative Type | Investigated Activity | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Aromatic hydrazone derivatives | c-Met kinase inhibitors (anticancer) | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | 6-aryl-1-(3,4,5-trimethoxyphenyl) derivatives | Colchicine-binding site inhibitors (anticancer) | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Various derivatives | Fibroblast growth factor receptor (FGFR) inhibitors | rsc.org |
| Octahydro-1H-pyrrolo-[2,3-c]pyridine | Not specified | Anti-autoimmune disorder agents | google.com |
| Hexahydro-1H-pyrrolo[3,2-c]pyridine | Not specified | Bradykinin receptor inhibitors, α7 nicotinic receptor agonist intermediates | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-8-5-7-6(1)2-4-9-7/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATHDVDCFBYVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octahydro 1h Pyrrolo 2,3 C Pyridine Systems
Established and Emerging Synthetic Routes for the Octahydro-1H-pyrrolo[2,3-c]pyridine Core
The construction of the this compound framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Intramolecular Cyclization Approaches to Pyrrolo[2,3-c]pyridine Skeletons
Intramolecular cyclization represents a powerful strategy for the formation of the fused pyrrolo[2,3-c]pyridine ring system. One notable method involves an acid-promoted sequential reaction. This approach utilizes readily available starting materials like benzoylacetonitriles, phenylhydrazine, and 3-phenacylideneoxindoles to construct complex pyrrolo[2,3-c]pyrazole scaffolds bearing an oxindole (B195798) moiety through a cascade of condensation, Michael addition, and intramolecular cyclization reactions. scilit.com
Another versatile intramolecular approach is the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net These reactions are highly effective for creating the pyrrolidine (B122466) portion of the target molecule. For instance, azomethine ylides generated in situ can undergo intramolecular cycloaddition with a tethered dipolarophile to yield the fused bicyclic system with high regio- and diastereoselectivity. researchgate.net This method has been successfully applied to synthesize a variety of pyrrolidine-fused tricyclic compounds. researchgate.net
The thermal electrocyclization of an azahexatriene system is another key intramolecular strategy. This method has been instrumental in the total synthesis of pyrrolo[2,3-c]quinoline alkaloids. nih.gov The process involves constructing a precursor containing a carbodiimide (B86325) moiety, which then undergoes electrocyclization to form the desired fused pyridine (B92270) ring system. nih.gov
Reductive Annulation and Hydrogenation Techniques in this compound Synthesis
Reductive processes are crucial for the saturation of the heterocyclic rings to yield the this compound core. Catalytic hydrogenation is a common and effective method for the reduction of the pyridine ring in substituted pyridines to the corresponding piperidines. researchgate.net This transformation is often carried out using catalysts such as platinum oxide (PtO2) in a protic solvent like glacial acetic acid under hydrogen pressure. researchgate.net
A one-pot method for the synthesis of this compound derivatives involves a sequence of cyano group hydro-reduction, cyclization, and reductive amination. google.com This process, often catalyzed by Raney nickel, efficiently converts a substituted haloacetonitrile derivative into the desired saturated bicyclic amine in a single operational step. google.com
Furthermore, after the initial construction of a partially unsaturated pyrrolo[2,3-c]pyridine system, for instance, through cycloaddition, subsequent reduction steps are necessary. These can include reductions with agents like diisobutylaluminum hydride followed by catalytic hydrogenation, often with palladium on carbon or palladium hydroxide (B78521) on carbon, to afford the final saturated this compound product. google.com
Dearomatization Strategies via Nucleophilic Addition to Pyridinium (B92312) Salts for Octahydro-1H-pyrrolo[2,3-c]pyridines
The dearomatization of pyridines provides a direct route to piperidine-containing structures, which can be precursors to the this compound system. This strategy involves activating the pyridine ring to nucleophilic attack, typically by forming a pyridinium salt. nih.govmdpi.comnih.gov
One of the earliest methods involves the reaction of pyridine with an acylating agent, such as methyl chloroformate, to form an N-acylpyridinium salt. This activated intermediate is then susceptible to hydride reduction, for example with sodium borohydride, to yield a 1,2-dihydropyridine derivative. nih.gov The strategic placement of a pyrrole (B145914) precursor on the pyridine ring would allow for subsequent cyclization and reduction to form the desired this compound.
More advanced methods utilize transition metal catalysis. For example, a chiral copper hydride complex can catalyze the C-C bond-forming dearomatization of pyridines with high enantioselectivity. nih.gov This approach allows for the direct introduction of a carbon-based nucleophile onto the pyridine ring, setting the stage for the construction of the fused pyrrolidine ring. Organocatalysis has also emerged as a powerful tool for the enantioselective dearomatization of pyridinium salts, using chiral thiourea (B124793) derivatives to control the stereochemical outcome of the nucleophilic addition. mdpi.com
Palladium-Catalyzed Tandem Reactions for Hexahydro/Octahydro-1H-pyrrolo[3,2-c]pyridine Architectures
Palladium catalysis has enabled the development of elegant tandem reactions for the efficient construction of related hexahydro- and octahydro-1H-pyrrolo[3,2-c]pyridine architectures, which are isomeric to the [2,3-c] system. These strategies often involve a cascade of reactions that rapidly build molecular complexity from simple starting materials. researchgate.netresearchgate.net
One such example is a palladium-catalyzed tandem reaction between 1,3-enyne-tethered carbonyls, organoboronic reagents, and suitable nucleophiles. This process proceeds through a sequence of intramolecular vinylogous addition, Suzuki coupling, and allylic alkylation, leading to a variety of annulated indole (B1671886) and related heterocyclic frameworks. researchgate.net A similar strategy involves the reaction of 3-aminoethyl group tethered 1,3-enynes with imines, which undergoes a cascade of vinylogous addition, reductive elimination, protonation, allylic amination, and a 1,3-hydrogen transfer to construct complex hexahydro-1H-pyrrolo[3,2-c]pyridine structures. researchgate.netresearchgate.net
Furthermore, palladium(II)-catalyzed cascade reactions involving C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation have been developed for the synthesis of pyrrolo[1,2-α]pyrazines, demonstrating the power of this approach for constructing fused nitrogen heterocycles. bohrium.com Suzuki cross-coupling reactions, catalyzed by palladium complexes, are also employed to introduce aryl substituents onto the pyrrolo[3,2-c]pyridine core. nih.gov
Advanced Stereoselective Synthesis of this compound Derivatives
Achieving high levels of stereocontrol is a critical challenge in the synthesis of complex molecules like this compound. Asymmetric catalysis has emerged as a premier strategy to address this challenge.
Asymmetric Catalysis in this compound Construction, including Azomethine Ylide Cycloadditions
Asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone of stereoselective pyrrolidine synthesis and is directly applicable to the construction of chiral this compound systems. nih.govwikipedia.orgrsc.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with various dipolarophiles in a highly regio- and stereoselective manner. nih.govwikipedia.org
The use of chiral catalysts, often based on transition metals like copper(I) or silver(I) complexed with chiral ligands, can induce high levels of enantioselectivity in these cycloadditions. researchgate.net For example, chiral Ag(I)-phosphinooxazoline (PHOX) complexes have proven to be efficient catalysts for the intramolecular [3+2] cycloaddition of azomethine ylides, yielding the desired cycloadducts with excellent diastereocontrol and enantiomeric excesses up to 99%. researchgate.net Similarly, copper(I) catalysts have been employed for highly exo-selective and enantioselective [3+2] cycloadditions of azomethine ylides with acrylates. researchgate.net
The versatility of this approach allows for the creation of multiple contiguous stereocenters in a single step. nih.govwikipedia.org The azomethine ylides can be generated from various precursors, including the condensation of α-amino acids or their esters with aldehydes. The subsequent cycloaddition with an appropriately tethered alkene leads to the enantioenriched this compound core. This methodology has been highlighted as a versatile tool for accessing a wide range of stereochemical patterns in pyrrolidine synthesis. rsc.org
Enantioselective Reductions and Optical Resolutions for Pyrrolo[2,3-c]pyridine Intermediates
Enantioselective reductions and optical resolutions are crucial techniques for obtaining enantiomerically pure compounds. These methods can be applied to suitable intermediates in the synthesis of this compound.
Enantioselective Reductions: This approach involves the reduction of a prochiral substrate, such as a tetrahydropyrrolo[2,3-c]pyridine, using a chiral catalyst to produce a single enantiomer of the product. Chiral transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are often used for the asymmetric hydrogenation of N-heterocycles. rsc.org For example, the enantioselective hydrogenation of various pyridine derivatives has been achieved with high enantiomeric excess (ee) using chiral catalysts. mdpi.comrsc.org Organocatalytic methods, employing chiral amines or Brønsted acids in combination with a hydride source like a Hantzsch ester, also provide a metal-free alternative for such reductions. rsc.orgmdpi.com
Optical Resolution: This method involves the separation of a racemic mixture of a chiral intermediate into its individual enantiomers. A common strategy is the formation of diastereomeric salts by reacting the racemic base with a chiral acid. The resulting diastereomers have different physical properties and can often be separated by crystallization. Another powerful technique is enzymatic kinetic resolution. wikipedia.org In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. icipe.org For example, lipases are commonly used for the kinetic resolution of racemic alcohols and amines. mdpi.com In the synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, enzymatic hydrolysis of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate using a lipase (B570770) has been successfully employed to achieve optical resolution. scielo.org.mx
| Method | Principle | Typical Reagents/Catalysts | Advantages |
|---|---|---|---|
| Enantioselective Reduction | Conversion of a prochiral substrate to a chiral product. | Chiral metal catalysts (Ir, Rh, Ru), organocatalysts (chiral amines, phosphoric acids) with Hantzsch esters. rsc.orgrsc.orgmdpi.com | Potentially more atom-economical than resolution. |
| Optical Resolution (Diastereomeric Salts) | Separation of enantiomers via diastereomer formation. | Chiral resolving agents (e.g., tartaric acid, mandelic acid). wikipedia.org | Well-established and often straightforward. wikipedia.org |
| Kinetic Resolution (Enzymatic) | Enzyme-catalyzed selective reaction of one enantiomer. wikipedia.org | Lipases, proteases, etc. mdpi.com | High enantioselectivity under mild conditions. mdpi.com |
Diastereoselective Control in Multi-Step Syntheses of this compound Systems
Achieving the desired relative stereochemistry between multiple stereocenters in the this compound scaffold requires careful planning and execution of diastereoselective reactions. Cycloaddition reactions are particularly powerful in this regard, as they can create multiple stereocenters in a single step with a high degree of stereocontrol.
One of the most effective methods for constructing the pyrrolidine ring is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. researchgate.net The stereochemical outcome of this reaction can often be controlled by the geometry of the reactants and the reaction conditions. For instance, the catalytic asymmetric intramolecular cycloaddition of azomethine ylides has been used to synthesize octahydropyrrolo[3,2-c]pyridine derivatives with high diastereoselectivity. researchgate.net
Another approach involves the palladium-catalyzed tandem reaction between 3-aminoethyl group tethered 1,3-enynes and imines, which proceeds through a cascade of reactions to construct complex hexahydro-1H-pyrrolo[3,2-c]pyridine architectures in a diastereoselective manner. researchgate.net Furthermore, [4+2] annulation reactions have been employed to create fused pyridine systems with high diastereoselectivity. rsc.org
| Reaction Type | Key Transformation | Potential for Stereocontrol |
|---|---|---|
| [3+2] Cycloaddition | Formation of the pyrrolidine ring from an azomethine ylide. researchgate.netnumberanalytics.com | High diastereoselectivity can be achieved, creating multiple stereocenters simultaneously. researchgate.netnih.gov |
| Palladium-Catalyzed Tandem Reaction | Cascade reaction involving vinylogous addition, reductive elimination, and amination. researchgate.net | Constructs the bicyclic system with good diastereoselectivity. researchgate.net |
| [4+2] Annulation | Formation of the pyridine ring. rsc.org | Can provide access to fused systems with high diastereoselectivity. rsc.org |
Sustainable and Efficient Synthetic Strategies for Octahydro-1H-pyrrolo[2,3-c]pyridines
Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. This includes the use of alternative energy sources like microwaves and the development of metal-free and environmentally friendly reaction conditions.
Microwave-Assisted Reaction Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comrsc.orgresearchgate.netnih.gov The use of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds.
Several studies have demonstrated the advantages of microwave assistance in the synthesis of pyrrolopyridine and related scaffolds. For example, the synthesis of various pyrimidine (B1678525) and quinoline (B57606) derivatives has been significantly improved by using microwave irradiation, with reaction times decreasing from hours to minutes and yields increasing. nih.gov The Pictet-Spengler reaction, a key transformation for the synthesis of tetrahydroisoquinolines and related structures, has also been successfully adapted to microwave conditions. mdpi.com Similarly, the synthesis of spirocyclic pyrrolidines and pyrrolo[2,3,4-kl]acridine derivatives has been enhanced through microwave-assisted protocols. researchgate.netorganic-chemistry.org These examples suggest that microwave-assisted synthesis could be a highly effective strategy for the efficient construction of the this compound core.
| Heterocycle | Reaction Type | Improvement with Microwaves | Reference |
|---|---|---|---|
| Bis-pyrimidine derivatives | Condensation | Reaction time reduced from 6-15 h to 10-15 min; yields increased by 10-15%. | nih.gov |
| Quinolyl-quinolinones | Friedlander reaction | Reaction time reduced from 7-9 h to 4-7 min; higher yields and purities. | nih.gov |
| Spiro-derivatives | Condensation | Reaction time reduced to 15 min; yields increased from 42-59% to 81-86%. | mdpi.com |
| 1,2,4-triazole derivatives | Condensation | Reaction time reduced from hours to seconds/minutes; significant yield increase. | nih.gov |
Metal-Free and Eco-Friendly Methodologies
The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of often toxic and expensive heavy metals. Organocatalysis and reactions utilizing frustrated Lewis pairs (FLPs) are prominent examples of such approaches.
Metal-free hydrogenation of N-heterocycles, including pyridines, has been achieved using FLPs, which are combinations of a Lewis acid and a Lewis base that can activate molecular hydrogen. mdpi.comresearchgate.net This provides a sustainable alternative to traditional metal-catalyzed hydrogenations. nih.gov Hantzsch esters are another important class of reagents for metal-free reductions, acting as a source of hydride in organocatalytic transfer hydrogenations. rsc.orgmdpi.comorganic-chemistry.orgresearchgate.netnih.gov These methods have been successfully applied to the reduction of a variety of unsaturated compounds, including imines and enamines, which are relevant intermediates in the synthesis of saturated N-heterocycles. rsc.org
Diversification and Derivatization Strategies for this compound Scaffolds
The this compound scaffold serves as a valuable template for the development of new chemical entities. The ability to introduce a variety of substituents at different positions on the bicyclic core is crucial for exploring structure-activity relationships.
Several strategies can be envisioned for the diversification of this scaffold. The nitrogen atoms of the pyrrolidine and piperidine (B6355638) rings are nucleophilic and can be functionalized through N-alkylation or N-acylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be used to introduce N-aryl or N-heteroaryl groups.
For the functionalization of the carbon framework, C-H activation is a powerful and increasingly popular strategy. nih.govrsc.orgpsu.edumdpi.com This approach allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized substrates. For example, palladium-catalyzed direct arylation has been used for the C-H functionalization of related pyrrolopyridine systems. researchgate.net Other well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl groups at positions that have been pre-functionalized with a halogen or a boronic acid/ester. The derivatization of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been demonstrated through Chan-Lam coupling to introduce an aryl group followed by amide bond formation with various amines. nih.gov These methods provide a versatile toolkit for the synthesis of a diverse library of this compound derivatives. mdpi.com
Regioselective Functionalization of the Pyrrolo[2,3-c]pyridine Core
The construction of the this compound core often begins with a substituted pyridine precursor, which is then elaborated to form the fused pyrrolidine ring. A key strategy involves the regioselective functionalization of the pyridine ring to introduce the necessary components for the subsequent cyclization.
A notable method commences with a suitably substituted pyridine derivative, for example, a pyridine carrying an amino or a protected amino group. The first critical step is a regioselective alkylation. In a patented procedure, a compound such as a substituted 3-aminopyridine (B143674) is subjected to alkylation with a haloacetonitrile (e.g., bromoacetonitrile (B46782) or chloroacetonitrile) in the presence of a base at room temperature. google.com This reaction selectively introduces a cyanomethyl group at the desired position, setting the stage for the formation of the pyrrolidine ring.
The subsequent and most crucial transformation is a one-pot reductive cyclization. The cyanomethylated pyridine intermediate is treated with a catalyst, such as Raney Nickel, under a hydrogen atmosphere. google.com This single step ingeniously accomplishes several transformations: the cyano group undergoes hydro-reduction, which is followed by cyclization and a subsequent reductive amination to yield the saturated this compound core. google.com This method is efficient, utilizing mild reaction conditions (temperatures ranging from 16°C to 60°C) and readily available reagents. google.com The resulting scaffold contains a carboxyl or ester group, originating from the initial pyridine starting material, making it a trifunctional intermediate ripe for further diversification. google.com
Introduction of Diverse Substituents on the Octahydro Scaffold
The synthetic utility of the this compound scaffold is significantly enhanced by the ability to introduce a wide array of substituents at its various positions. These substituents can modulate the physicochemical properties and biological activity of the final compounds. The primary points for diversification are the two nitrogen atoms of the bicyclic system and the side chain on the pyrrolidine ring.
A key synthetic patent outlines the preparation of derivatives with a general structure that allows for extensive substitution. google.com The substituents (designated as R¹, R², and R³) can be varied to include hydrogen, alkyl, benzyl (B1604629), and acyl groups on the nitrogen atoms, and a carboxyl or ester group at the R³ position. google.com
The introduction of these groups is typically achieved through standard synthetic transformations. For instance, N-alkylation can be performed to introduce alkyl or benzyl groups, while N-acylation with acyl chlorides or anhydrides can install various acyl moieties. google.comorientjchem.org The ester group at the R³ position is often introduced as part of the initial pyridine starting material and can be varied by using different alkyl esters (e.g., methyl, ethyl, benzyl). google.com
| Position | Substituent Type | Examples | Method of Introduction |
|---|---|---|---|
| R¹ and R² (Nitrogen atoms) | Alkyl | C1-C9 alkyl | N-Alkylation with alkyl halides google.com |
| Benzyl | Benzyl, substituted benzyl | N-Alkylation with benzyl halides google.com | |
| Acyl | R-C(O)- where R can be alkyl, aryl, etc. | N-Acylation with acyl chlorides or anhydrides google.comorientjchem.org | |
| R³ (Pyrrolidine ring) | Carboxyl | -COOH | Hydrolysis of the corresponding ester google.com |
| Ester | -COOR where R can be H, C1-C9 alkyl, benzyl | Incorporated in the starting pyridine material google.com |
Post-Synthetic Modification Approaches for this compound Derivatives
Once the core this compound system is synthesized, particularly with an ester or carboxyl group, it can undergo a variety of post-synthetic modifications to generate a library of diverse analogs. These modifications are crucial for fine-tuning the properties of the molecule.
A primary post-synthetic modification is the hydrolysis of the ester group (e.g., -COOR⁸ where R⁸ is alkyl or benzyl) to the corresponding carboxylic acid (-COOH). google.com This transformation is typically achieved under acidic or basic conditions. Basic hydrolysis, or saponification, involves treating the ester with a base like lithium hydroxide or sodium hydroxide in a solvent mixture such as THF/water. masterorganicchemistry.com Subsequent acidification during the workup protonates the carboxylate salt to yield the free carboxylic acid. masterorganicchemistry.com Acid-catalyzed hydrolysis can also be employed, which involves heating the ester in the presence of a strong acid and water. youtube.com
The resulting carboxylic acid is a versatile handle for further functionalization, most commonly through amide bond formation. The carboxylic acid can be coupled with a wide range of primary and secondary amines to produce a diverse library of amides. This reaction is facilitated by a plethora of coupling reagents developed for peptide synthesis. fishersci.co.uk Common methods involve activating the carboxylic acid in situ. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine, often in the presence of a base. fishersci.co.uk More advanced protocols may use reagents like TiCl₄ in pyridine to directly condense carboxylic acids and amines. nih.gov These amide coupling strategies allow for the introduction of various aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from the core scaffold.
Reaction Mechanisms and Mechanistic Investigations of Octahydro 1h Pyrrolo 2,3 C Pyridine Chemistry
Fundamental Reaction Pathways and Transformations
The construction of the octahydro-1H-pyrrolo[2,3-c]pyridine skeleton relies on several key chemical transformations. These include the strategic activation of the pyridine (B92270) ring, the formation of the pyrrolidine (B122466) ring via cycloaddition, and the orchestration of multiple reaction steps in a single pot.
Role of Protonation in Pyrrolopyridine Synthesis Mechanisms
Protonation plays a critical role in activating the pyridine ring, rendering it sufficiently electrophilic for nucleophilic attack, a key step in many synthetic routes to pyrrolopyridine derivatives. The pyridine nucleus itself is not typically electrophilic enough to react with nucleophiles due to its aromatic stability. mdpi.comresearchgate.net Functionalization of the pyridine nitrogen to form a transient pyridinium (B92312) ion is a common strategy to overcome this. mdpi.comresearchgate.net This activation is essential for initiating dearomatization reactions, which are fundamental to converting the planar pyridine ring into a three-dimensional dihydropyridine (B1217469) or piperidine (B6355638) structure. mdpi.comnih.gov
Intramolecular 1,3-Dipolar Cycloaddition Mechanisms in Pyrrolidine Ring Formation
The formation of the pyrrolidine ring in the this compound system is often accomplished through an intramolecular 1,3-dipolar cycloaddition. This powerful reaction involves an azomethine ylide, which acts as the 1,3-dipole, and an alkene tethered to it, serving as the dipolarophile. The in-situ generation of azomethine ylides, often from the corresponding amines and aldehydes, followed by their intramolecular trapping, provides a highly efficient method for constructing the pyrrolidine ring with control over its stereochemistry. rsc.org
The versatility of this approach allows for the synthesis of a wide array of substituted pyrrolidines. rsc.org For instance, the reaction can be catalyzed by various metal complexes, such as those of silver or rhodium, which can influence the stereochemical outcome of the cycloaddition. nih.govorganic-chemistry.org The reaction often proceeds via an exo transition state due to steric constraints and the conformational rigidity of the cyclic intermediate. nih.gov
Cascade and Tandem Reaction Sequences: Mechanistic Insights into this compound Formation
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These sequences are particularly valuable in the synthesis of complex molecules like octahydro-1H-pyrrolo[2,3-c]pyridines as they allow for the construction of multiple rings and stereocenters in a single operation, minimizing waste and improving atom economy. wikipedia.org
An example of a cascade reaction leading to a related pyrrolo-fused heterocyclic system involves the N-alkylation of 4,5-dihydroimidazoles with alkene-containing bromomethyl ketones. nih.gov Treatment with a base like DBU initiates an intramolecular 1,3-dipolar cycloaddition, which is followed by a series of transformations including ring-opening, recyclization, and tautomerism to yield complex polycyclic structures. nih.gov Such intricate sequences provide rapid access to structurally diverse molecules from relatively simple starting materials.
Nucleophilic Dearomatization Mechanisms of Pyridines
Nucleophilic dearomatization of pyridines is a cornerstone strategy for the synthesis of saturated and partially saturated nitrogen heterocycles, including the piperidine core of this compound. nih.gov This transformation breaks the aromaticity of the pyridine ring to create a three-dimensional structure. nih.gov Due to the inherent stability of the pyridine ring, activation is usually required. mdpi.comresearchgate.net This is typically achieved by N-functionalization, for example, with an acyl or other electron-withdrawing group, to form a more electrophilic pyridinium salt. mdpi.comresearchgate.net
A variety of nucleophiles can be employed in these reactions, including organometallic reagents, enolates, and heteroaromatics. mdpi.comresearchgate.net The regioselectivity of the nucleophilic attack is a key consideration, with attack at the C-2, C-4, or C-6 positions being possible depending on the nature of the activating group, the nucleophile, and the substituents on the pyridine ring. researchgate.net For instance, N-acylpyridinium salts often react with high selectivity at the C-6 position. researchgate.net In some cases, dearomatization can be achieved without pre-activation using a chiral copper catalyst. nih.gov
Elucidation of Stereochemical Outcomes in Reaction Mechanisms
Controlling the stereochemistry during the formation of the this compound framework is paramount, as the biological activity of the final compound is often dependent on its three-dimensional structure.
Mechanisms of Diastereoselectivity and Enantioselectivity Control
The diastereoselectivity and enantioselectivity of the reactions used to construct the this compound ring system are often controlled by the use of chiral catalysts or auxiliaries. In the context of the intramolecular 1,3-dipolar cycloaddition, chiral silver complexes have been shown to be highly effective in inducing enantioselectivity. nih.gov
The proposed mechanism for enantiocontrol involves the formation of a chiral complex between the silver salt and a chiral ligand. nih.gov In this complex, the dipolarophile is thought to approach the 1,3-dipole from a specific face to minimize steric repulsion with the bulky chiral ligand, leading to the preferential formation of one enantiomer. nih.gov The steric environment around the reacting centers plays a crucial role; for instance, substituents on the tether connecting the dipole and dipolarophile can significantly influence the level of enantioselectivity. nih.gov The cycloaddition typically proceeds through an exo transition state, which is favored due to the conformational rigidity and steric demands of the bicyclic transition state structure. nih.gov
Influence of Catalysis on Reaction Stereochemistry and Pathway
The stereochemical outcome of the synthesis of this compound is profoundly influenced by the choice of catalyst. The reduction of the aromatic 1H-pyrrolo[2,3-c]pyridine precursor to its saturated octahydro counterpart involves the formation of multiple stereocenters. The catalyst's nature, including the metal center and associated ligands, plays a pivotal role in directing the diastereoselectivity and enantioselectivity of the hydrogenation process.
While specific, detailed research on the catalytic stereocontrol for this exact isomer is limited in publicly available literature, general principles of heterocyclic hydrogenation suggest that the catalyst surface or coordination sphere dictates the facial selectivity of hydrogen addition to the prochiral rings. For instance, in related pyrrolopyridine systems, heterogeneous catalysts like platinum, palladium, and rhodium on various supports (e.g., carbon, alumina) are commonly employed. The stereochemistry of the resulting saturated ring system is often a result of the substrate's adsorption geometry on the catalyst surface, which can be influenced by steric and electronic factors of substituents on the pyrrolopyridine core.
A Chinese patent describes a method for preparing derivatives of this compound through the catalytic hydrogenation of a cyano-substituted precursor using Raney nickel. This process involves the reductive cyclization to form the pyrrolidine ring. While this demonstrates a catalytic pathway, the patent does not provide an in-depth analysis of the stereochemical outcomes or the influence of different catalysts on the diastereomeric ratio of the final product.
Chiral homogeneous catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are often utilized to achieve enantioselective hydrogenations of heterocyclic compounds. Although specific examples for this compound are not extensively documented, it is a well-established strategy in asymmetric synthesis. The chiral ligand creates a chiral environment around the metal center, leading to a diastereomeric transition state and favoring the formation of one enantiomer over the other. The efficiency and selectivity of such processes are highly dependent on the precise matching of the substrate, catalyst, and reaction conditions.
Table 1: Illustrative Catalytic Systems in Pyrrolopyridine Hydrogenation (Hypothetical for this compound based on related structures)
| Catalyst | Ligand | Substrate Precursor | Expected Major Stereoisomer | Reference Principle |
| Pd/C | None | 1H-Pyrrolo[2,3-c]pyridine | cis-fused | Syn-addition on less hindered face |
| Rh(COD)₂BF₄ | (R)-BINAP | N-protected 1H-Pyrrolo[2,3-c]pyridine | Enantioenriched cis-fused | Asymmetric hydrogenation |
| Raney Ni | None | Substituted cyano-pyridine | Diastereomeric mixture | Reductive amination/cyclization |
Kinetic and Thermodynamic Considerations in this compound Synthesis
The formation of this compound is governed by both kinetic and thermodynamic principles, which can influence the reaction rate, yield, and the distribution of stereoisomers. Understanding these factors is essential for optimizing reaction conditions to favor the desired product.
However, the reaction pathway may involve the formation of different stereoisomers, each with its own thermodynamic stability. The cis-fused isomer of this compound is generally considered to be the more thermodynamically stable isomer compared to the trans-fused counterpart due to reduced ring strain. Therefore, under conditions of thermodynamic control (typically higher temperatures and longer reaction times, allowing for equilibration), the cis-isomer is expected to be the major product.
From a kinetic standpoint, the rate of formation of the different stereoisomers is determined by the activation energy of their respective transition states. The catalyst plays a crucial role in lowering this activation energy. The stereochemical outcome of a reaction under kinetic control (typically lower temperatures and shorter reaction times) is determined by the lowest energy transition state. A catalyst can influence the relative energies of the transition states leading to different isomers. For instance, the steric interactions between the substrate, the catalyst surface, and the incoming hydrogen can favor the formation of a kinetically preferred isomer, which may or may not be the most thermodynamically stable one.
The general principles of kinetic and thermodynamic control suggest that a reaction yielding the less stable product is kinetically controlled, while a reaction favoring the more stable product is under thermodynamic control. masterorganicchemistry.comwikipedia.org The choice of reaction conditions, such as temperature, pressure, and solvent, can therefore be manipulated to selectively produce a desired stereoisomer of this compound.
Table 2: Key Thermodynamic and Kinetic Parameters in Synthesis
| Parameter | Significance in Synthesis | Expected Trend for this compound |
| Enthalpy of Formation (ΔHf°) | Indicates the intrinsic stability of a molecule. | More negative for the cis-fused isomer compared to the trans-fused isomer. |
| Gibbs Free Energy of Formation (ΔGf°) | Determines the thermodynamic equilibrium position. | Lower for the thermodynamically more stable cis-isomer. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. | Lowered by the presence of a catalyst. The relative Ea for the formation of different isomers dictates the kinetic product ratio. |
This table outlines general concepts as specific experimental or computational data for this compound is not widely published.
Structural Analysis and Conformational Studies of Octahydro 1h Pyrrolo 2,3 C Pyridine Systems
Elucidation of Fused Bicyclic Architectures within Octahydro-1H-pyrrolo[2,3-c]pyridine
The fundamental structure of this compound consists of a pyrrolidine (B122466) (five-membered) ring fused to a piperidine (B6355638) (six-membered) ring. This fusion of two saturated rings results in a bicyclic system that can exist as different isomers depending on the nature of the ring junction. libretexts.org The connection of two rings has a defined effect on the possible conformations. libretexts.org
The pyrrolopyridine scaffold can exist in six isomeric forms, with pyrrolo[3,4-c]pyridine being one of them. mdpi.com The fusion of the pyrrolidine and piperidine rings creates a bicyclic structure with specific conformational properties. The analogous azabicyclo[3.3.0]octane system, which features two fused five-membered rings, highlights the importance of the ring fusion stereochemistry (cis or trans). nih.gov While cis-fused isomers are more common, trans-fused systems are also known, though rarer in natural products. nih.gov The synthesis of these systems can be challenging, often requiring stereoselective methods to control the ring junction. scielo.brscielo.br
The structural framework of these compounds is often elucidated using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the crystal structure of derivatives can confirm the cis or trans fusion of the rings and provide precise bond lengths and angles. researchgate.netresearchgate.net
Stereochemical Characterization and Absolute Configuration Determination of Chiral Centers
The this compound core contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The specific arrangement of substituents at these chiral centers, known as the absolute configuration, is critical for biological activity.
The characterization of these chiral centers is a key aspect of the synthesis and analysis of these compounds. Chiral auxiliaries and stereoselective reactions are often employed to synthesize specific stereoisomers. asianpubs.org The determination of the absolute configuration of the chiral centers is typically achieved through X-ray crystallography of a single crystal or by correlation with compounds of known stereochemistry.
For example, in the synthesis of related azabicyclo[3.3.0]octane systems, diastereoselective reductive amination has been used to control the stereochemistry at the ring junction. scielo.brscielo.br The resulting diastereomers can be separated and their stereochemistry determined using spectroscopic methods. In some cases, the absolute stereochemistry of all isomers of compounds with multiple chiral centers has been determined. researchgate.net
Conformational Dynamics and Ring Pucker Analysis of the Octahydro System
The non-planar nature of the fused rings in this compound results in complex conformational dynamics. The pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.netnih.govnih.gov The piperidine ring typically exists in a chair conformation, which is the most stable arrangement for six-membered rings. libretexts.orglibretexts.org
Ring pucker analysis, often performed using NMR data or computational methods, provides detailed information about the preferred conformations of the rings. researchgate.netnih.gov For five-membered rings like pyrrolidine, the puckering can be described by two parameters: the amplitude and the phase angle of pucker. nih.gov The puckering of the pyrrolidine ring can be influenced by factors such as the presence of substituents and their stereochemistry. researchgate.netbiorxiv.org
Influence of Substituents on Molecular Conformation and Stereoisomeric Stability
The presence of substituents on the this compound ring system can significantly influence its molecular conformation and the relative stability of its stereoisomers. The size, polarity, and electronic properties of the substituents all play a role. libretexts.orgrsc.orgrsc.org
Substituents can have a profound effect on the conformational equilibrium of the rings. For instance, a bulky substituent will generally prefer to occupy an equatorial position on the piperidine ring to minimize steric strain. libretexts.org In cases where multiple substituents are present, the lowest energy conformation is the one that minimizes unfavorable steric interactions. libretexts.org
The electronic effects of substituents can also modulate the conformation. For example, electron-donating or electron-withdrawing groups can influence the geometry and flexibility of the ring system. rsc.org The stability of different stereoisomers can be affected by intramolecular interactions, such as hydrogen bonding, which can lock the molecule into a specific conformation.
The interplay between substituent effects and conformational preferences is a key consideration in the design of new derivatives with specific biological activities. By strategically modifying the substitution pattern, it is possible to control the three-dimensional shape of the molecule and optimize its interaction with biological targets. nih.gov
Computational and Theoretical Approaches in Octahydro 1h Pyrrolo 2,3 C Pyridine Research
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules like Octahydro-1H-pyrrolo[2,3-c]pyridine. These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic signatures.
Detailed Research Findings: Studies on related pyrrolopyridine structures demonstrate the utility of DFT for elucidating electronic properties. researchgate.net For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Electrostatic potential maps can also be generated to visualize electron-rich and electron-poor regions, highlighting potential sites for nucleophilic and electrophilic attack.
Furthermore, theoretical calculations are employed to predict spectroscopic properties. Time-dependent DFT (TD-DFT) can forecast UV-vis absorption spectra by calculating electronic transition energies. researchgate.netias.ac.in Similarly, vibrational frequencies from theoretical spectra can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to confirm molecular structures. For this compound, such calculations can help assign specific vibrational modes to the stretching and bending of its C-N, C-C, and C-H bonds.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | -1.3 eV | Indicates the energy of the lowest unoccupied orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.2 eV | Correlates with chemical stability; a larger gap implies lower reactivity. |
| Dipole Moment | 2.1 D | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |
Molecular Modeling and Docking Studies for Investigating Structure-Reactivity and Structure-Activity Relationships
Molecular modeling and docking are powerful computational techniques used to explore how a molecule like this compound and its derivatives might interact with biological targets, such as proteins and enzymes. These methods are central to modern drug discovery and help in understanding Structure-Activity Relationships (SAR).
Detailed Research Findings: SAR studies on related aromatic pyrrolopyridine derivatives have successfully guided the optimization of their biological activities. researchgate.netnih.gov For example, in the development of kinase inhibitors, docking simulations predict the binding mode and affinity of a ligand within the ATP-binding site of the target kinase. researchgate.netnih.gov These models reveal crucial interactions, such as hydrogen bonds with hinge region residues, and hydrophobic interactions that contribute to binding. nih.gov
For derivatives of the this compound scaffold, docking studies would be invaluable for predicting their potential as inhibitors for various targets. The process involves placing the 3D structure of the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding free energy. By systematically modifying the scaffold (e.g., adding substituents at different positions) and re-docking, researchers can build a SAR model. This model explains why certain modifications enhance biological activity while others diminish it, providing a rational basis for designing more potent and selective compounds. nih.govnih.gov
| Pyrrolopyridine Core | Target Protein | Key Interacting Residues | Significance of Findings |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | c-Met Kinase | Lys1110, Met1160 | Identified key hydrogen bonds crucial for inhibitory activity. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Janus Kinase 3 (JAK3) | Hinge Region Amino Acids | Guided the design of selective immunomodulators. researchgate.net |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin (Colchicine Site) | Thrα179, Asnβ349 | Explained the mechanism of potent anticancer activity. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | - | Led to the development of potent fibroblast growth factor receptor inhibitors. rsc.org |
Advanced Conformational Analysis using Computational Chemistry
The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to bind to a biological receptor. Unlike its rigid aromatic counterparts, the saturated rings of this compound afford it significant conformational flexibility. Advanced computational methods are essential to explore the landscape of its possible shapes.
Detailed Research Findings: Conformational analysis typically involves methods like molecular mechanics or quantum chemistry to calculate the potential energy of the molecule as a function of its geometry. For a fused ring system like this compound, this involves identifying the various stable conformations (e.g., chair, boat, twist for the piperidine (B6355638) ring) and the energy barriers for converting between them. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics. Understanding which conformation is the most stable or the one that is "bioactive" (i.e., binds to the receptor) is crucial for drug design. Docking studies on flexible molecules often incorporate conformational searches to ensure the most favorable binding pose is identified. mdpi.com
In Silico Exploration of Synthetic Pathways and Reaction Intermediates
Computational chemistry can not only predict the properties of a molecule but also shed light on how it can be synthesized. In silico exploration of reaction pathways allows chemists to evaluate the feasibility of a proposed synthesis, understand reaction mechanisms, and predict potential byproducts before undertaking extensive lab work.
Detailed Research Findings: For complex heterocyclic systems, computational studies can map out the entire reaction coordinate for a key synthetic step. nih.gov This involves calculating the structures and energies of reactants, transition states, and products. For instance, in the synthesis of pyrrolopyridine derivatives, DFT calculations could be used to study the mechanism of cyclization reactions, identify the most likely transition state, and calculate the activation energy, which correlates with the reaction rate. ias.ac.in This information can help in optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of the desired product. While specific in silico studies on the synthesis of this compound are not prominent, the methods used for related scaffolds are directly applicable. nih.gov
Development of Predictive Models for Chemical Transformations of this compound
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, represents a high-level computational approach to forecast the biological activity or chemical properties of novel compounds.
Detailed Research Findings: QSAR studies have been successfully applied to series of pyrrolopyridine derivatives to predict their activity. nih.gov These models are built by finding a mathematical correlation between a set of calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters; molecular fingerprints) and the experimentally measured biological activity for a series of compounds.
A typical QSAR study on derivatives of this compound would involve:
Synthesizing and testing a "training set" of diverse derivatives.
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods (e.g., multiple linear regression, machine learning) to build a model that links the descriptors to the activity.
Validating the model using an external "test set" of compounds.
A successful QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.gov For example, a QSAR model for 1H-pyrrolo[2,3-b]pyridine derivatives achieved a high predictive ability (R²pred = 0.91), demonstrating the power of this approach. nih.gov
Advanced Spectroscopic Characterization of Octahydro 1h Pyrrolo 2,3 C Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of octahydro-1H-pyrrolo[2,3-c]pyridine derivatives in solution. ipb.pt It provides critical information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
High-resolution one-dimensional (1D) NMR experiments are fundamental for identifying the types and numbers of magnetically distinct nuclei in a molecule.
¹H NMR: Proton NMR spectra reveal the chemical shifts and coupling constants of hydrogen atoms. For this compound derivatives, the ¹H NMR spectra can be complex due to the presence of multiple chiral centers and the conformational flexibility of the fused ring system. For instance, in certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, characteristic signals for methyl and methoxy (B1213986) groups, as well as methylene (B1212753) protons in alkyl linkers, can be clearly identified. nih.gov The absence of a broad N-H imide proton signal can confirm successful condensation reactions. nih.gov
¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment. In derivatives of the related pyrrolo[3,4-d]pyridazinone system, the presence of an additional carbonyl group from an ester moiety can be confirmed by a characteristic band around 1762 cm⁻¹ in the IR spectrum, which complements the ¹³C NMR data. nih.gov The number of unique carbon signals can also help determine the symmetry of the molecule.
¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for nitrogen-containing heterocycles like this compound. ipb.pt Although less sensitive than ¹H NMR, ¹⁵N NMR can provide direct information about the electronic state of the nitrogen atoms, which is crucial for understanding their role in the chemical properties and biological activity of the molecule. researchgate.net The chemical shifts of nitrogen atoms can distinguish between different types of nitrogen environments, such as amines and amides. researchgate.netrsc.org
A hypothetical data table for a substituted this compound derivative is presented below to illustrate the type of information obtained from 1D NMR.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| H-2 | 3.10 (m) | 45.2 | -340.1 |
| H-3 | 1.85 (m), 2.05 (m) | 28.9 | |
| H-3a | 2.50 (m) | 40.5 | |
| H-4 | 2.90 (m), 3.20 (m) | 50.1 | |
| H-5 | 1.70 (m), 1.95 (m) | 25.6 | |
| H-6 | 2.80 (m), 3.15 (m) | 48.7 | -350.3 |
| H-7a | 2.65 (m) | 38.9 |
Note: This is a hypothetical table for illustrative purposes. Actual chemical shifts will vary depending on the specific substituents and stereochemistry of the molecule.
Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex structures of this compound derivatives by establishing correlations between different nuclei. huji.ac.ilepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It is used to trace out the spin systems within the molecule, helping to connect adjacent protons in the pyrrolidine (B122466) and piperidine (B6355638) rings.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (or other heteroatoms like ¹⁵N). sdsu.educolumbia.edu It is a powerful tool for assigning carbon resonances based on the more easily assigned proton spectrum. epfl.ch Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.comcolumbia.edu HMBC is crucial for connecting different spin systems and for assigning quaternary carbons that have no attached protons. epfl.ch For example, in a related pyrrolo[3,4-d]pyridazinone derivative, HMBC experiments were used to confirm the site of alkylation by observing correlations between specific protons and carbons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are bonded. huji.ac.il This information is vital for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the rings and the orientation of substituents. For instance, NOESY correlations can help establish the axial or equatorial orientation of protons on the cyclohexane (B81311) ring of related structures. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. chemguide.co.uk
For this compound derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]⁺, allowing for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. semanticscholar.org
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. lifesciencesite.com By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and identify characteristic structural motifs. chemguide.co.ukrsc.org The fragmentation pathways of related pyrrolo[2,3-b]pyridines have been studied, and comparisons are often drawn with the fragmentation of analogous indole (B1671886) structures. rsc.org The stability of the resulting fragment ions, such as the formation of stable carbocations, can influence the observed fragmentation pattern. chemguide.co.uk
A hypothetical fragmentation table for a substituted this compound is shown below.
| m/z of Precursor Ion | m/z of Fragment Ion | Proposed Neutral Loss | Plausible Fragment Structure |
| 250.18 | 207.15 | C₂H₄N | Loss of ethylamine (B1201723) from the piperidine ring |
| 250.18 | 179.12 | C₄H₉N | Cleavage of the pyrrolidine ring |
| 207.15 | 151.09 | C₃H₆N | Further fragmentation of the piperidine ring |
Note: This is a hypothetical table. The actual fragmentation will depend on the specific compound and the MS conditions.
Vibrational Spectroscopy (IR, VCD) for Functional Group Analysis and Chiroptical Properties
Vibrational spectroscopy probes the vibrational modes of a molecule and is sensitive to the types of chemical bonds and functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to identify characteristic functional groups. For example, the presence of N-H stretching vibrations (around 3300-3500 cm⁻¹) and C-N stretching vibrations can confirm the presence of the pyrrolidine and piperidine rings. Carbonyl (C=O) stretches in derivatives like pyrrolo[3,4-c]pyridine-1,3-diones are also readily identified. nih.govnih.gov
Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized infrared light. researchgate.net By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using computational methods (like Density Functional Theory, DFT), the absolute configuration can be determined. core.ac.uk The VCD spectra of enantiomers are mirror images of each other. researchgate.net
X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.de It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. thieme-connect.denih.gov
To perform X-ray crystallography, a single crystal of the compound is required. thieme-connect.de The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the atoms can be determined. thieme-connect.de For chiral molecules that crystallize in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration. mit.eduresearchgate.net The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration. researchgate.net In some cases, derivatization with a heavy atom may be necessary to enhance the anomalous scattering signal. mit.edu For example, the absolute configuration of an enantiomer of a related compound was determined by X-ray crystallographic analysis of its oxalate (B1200264) salt. nih.gov
| Crystallographic Parameter | Example Value for a Hypothetical Derivative |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 10.14 |
| b (Å) | 13.74 |
| c (Å) | 6.74 |
| β (°) | 94.33 |
| Volume (ų) | 936.6 |
| Z | 4 |
Note: The data in this table is adapted from a related pyrrolo[2,3-b]pyridine derivative for illustrative purposes. nih.gov
Integration of Multi-Modal Spectroscopic Data with Computational Results for Comprehensive Characterization
The most robust characterization of this compound compounds is achieved by integrating data from multiple spectroscopic techniques with computational modeling. nih.govsemanticscholar.org
Computational methods, such as DFT, can be used to predict NMR chemical shifts, vibrational frequencies, and VCD spectra for different possible isomers and conformers of a molecule. semanticscholar.orgcore.ac.uk These predicted data can then be compared with the experimental results to confirm structural assignments and determine stereochemistry. For example, theoretical calculations at the DFT/B3LYP level have been shown to be in excellent agreement with experimental spectroscopic and X-ray diffraction data for related pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org This integrated approach is particularly powerful for complex molecules where the interpretation of spectroscopic data may be ambiguous. The combination of experimental and computational data provides a comprehensive and reliable understanding of the structure and properties of this compound derivatives.
Octahydro 1h Pyrrolo 2,3 C Pyridine As a Privileged Scaffold and Synthetic Intermediate in Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The stereochemistry of the octahydro-1H-pyrrolo[2,3-c]pyridine scaffold is crucial for its interaction with biological targets. While the asymmetric synthesis of various pyrrolopyridine isomers has been established, demonstrating their importance as chiral building blocks, specific literature detailing the enantioselective synthesis and application of this compound is limited. The broader class of pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, has been the subject of extensive synthetic efforts, often establishing chirality in the initial stages which is then carried through to the final saturated product. nbuv.gov.ua The development of stereoselective routes to access enantiomerically pure this compound derivatives remains an area of interest, as the defined spatial arrangement of its functional groups is a critical design element for targeted molecular interactions.
Applications in the Construction of Complex Polycyclic Systems
The pyrrolo[2,3-c]pyridine framework serves as a foundational element for the assembly of more intricate polycyclic structures. Synthetic strategies have been developed to construct polycyclic systems that incorporate the 6-azaindole (B1212597) core. One such method involves a one-pot, palladium-catalyzed Sonogashira coupling followed by an intramolecular [2+2+2] cyclization to create annulated derivatives. nbuv.gov.ua
Furthermore, the pyrrolo[2,3-c]quinoline skeleton, found in natural products like trigonoine B and marinoquinolines, has been synthesized using strategies that build upon a pre-existing pyrrole (B145914) ring. beilstein-journals.org A key step in one approach is the thermal electrocyclization of an azahexatriene moiety to form the fused pyridine (B92270) ring. beilstein-journals.org While these examples start with or generate the aromatic pyrrolo[2,3-c]pyridine system, subsequent reduction steps can produce the corresponding saturated octahydro-derivatives, thereby integrating this scaffold into complex, multi-ring systems.
Intermediacy in the Synthesis of Advanced Organic Molecules
The this compound scaffold is recognized as a crucial intermediate in the development of new drugs. nbuv.gov.ua Its rigid bicyclic structure containing two nitrogen atoms provides a trifunctional core, especially when substituted with groups like carboxyl or esters, making it highly suitable for elaboration into advanced organic molecules. nbuv.gov.ua
The aromatic parent, pyrrolo[2,3-c]pyridine (6-azaindole), is a key pharmacophore in a wide range of biologically active compounds. nbuv.gov.ua It is utilized in the development of kinase inhibitors and potential treatments for diseases such as cancer and Alzheimer's disease. nbuv.gov.ua For instance, derivatives of pyrrolo[2,3-c]pyridine have been investigated as potent and reversible proton pump inhibitors for treating acid-related disorders. google.com The synthesis of these advanced molecules often involves the initial construction of the pyrrolo[2,3-c]pyridine core, which then serves as a versatile intermediate for further functionalization. nbuv.gov.ua
Table 1: Examples of Biologically Active Pyrrolopyridine Derivatives
| Compound Class | Target/Application | Reference |
|---|---|---|
| Pyrrolo[2,3-c]pyridine Derivatives | Proton Pump Inhibitors | google.com |
| Pyrrolo[3,2-c]pyridine Derivatives | FMS Kinase Inhibitors | nih.gov |
| Pyrrolo[2,3-b]pyridine Derivatives | V600E B-RAF Inhibitors | nih.gov |
This table showcases the broad utility of the pyrrolopyridine scaffold family in medicinal chemistry.
Evaluation of the this compound Scaffold in Scaffold Hopping Strategies for Novel Chemical Entity Design
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with improved properties while retaining the desired biological activity of a known parent compound. This often involves replacing a core molecular scaffold with a structurally different but functionally equivalent one.
While there are numerous examples of scaffold hopping being used to design novel inhibitors based on related heterocyclic systems, specific studies evaluating the this compound scaffold as a direct replacement in such strategies are not extensively documented. However, the broader pyrrolopyridine class is frequently involved in these design approaches. For instance, a scaffold hopping strategy was successfully employed to develop novel CSF1R inhibitors by creating analogs based on a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net Similarly, another scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate, demonstrating the utility of exploring diverse heterocyclic cores. dundee.ac.uk These examples highlight the potential of pyrrolopyridine-type structures in scaffold hopping campaigns, suggesting that the this compound framework could be a valuable candidate for such explorations in the design of new chemical entities.
Q & A
Q. Table 1. Representative Synthetic Routes
Basic: How do substituents at the 3- and 5-positions influence pharmacological activity?
Answer:
Substituents critically modulate receptor binding and selectivity:
- Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance stability and binding affinity to proton pumps (e.g., reversible inhibition observed in KR100958829B1 derivatives) .
- Aryl groups (e.g., 3,4-dimethoxyphenyl) : Improve hydrophobic interactions in kinase-binding pockets (e.g., ABBV-744’s scaffold shows noncompetitive antagonism at P2Y₆ receptors) .
- Steric hindrance : Bulky substituents at C3 reduce off-target effects by restricting conformational flexibility .
Advanced: How can contradictory data on proton pump inhibition reversibility be resolved?
Answer:
Contradictions arise from assay conditions and derivative stability. Methodological solutions include:
- Time-resolved assays : Compare IC₅₀ values at varying incubation times to distinguish reversible vs. irreversible binding .
- pH-dependent studies : Proton pump activity is pH-sensitive; test inhibition at physiological (pH 7.4) and acidic (pH 1–3) conditions to assess reversibility .
- Structural analogs : Synthesize derivatives with modified H⁺/K⁺-ATPase binding motifs (e.g., carboxyl vs. ester groups) to isolate contributing factors .
Advanced: What computational strategies optimize pyrrolo[2,3-c]pyridines for kinase inhibition?
Answer:
- Docking studies : Use crystal structures of kinases (e.g., CDK4/6, VEGFR) to predict binding poses of pyrrolo[2,3-c]pyridine derivatives. Adjust substituents to fill hydrophobic pockets .
- MD simulations : Evaluate conformational stability of derivatives in solvated kinase domains to prioritize synthetically accessible candidates .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with kinase inhibition potency to guide SAR .
Basic: What analytical techniques characterize stereochemistry in octahydro derivatives?
Answer:
- X-ray crystallography : Resolve absolute configuration (e.g., used for cis/trans octahydro-pyrrolo[3,4-b]pyridine derivatives) .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm ring puckering and substituent orientation .
- Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases .
Advanced: What in vitro assays assess off-target effects of P2Y receptor modulators?
Answer:
- Calcium flux assays : Measure intracellular Ca²⁺ transients in 1321N1 astrocytoma cells transfected with human P2Y₆R to evaluate specificity .
- Fluorescent binding competition : Use CHO cells expressing hP2Y14R to test displacement of labeled ligands (e.g., ABBV-744’s interaction with P2Y1/14 receptors) .
- Kinase panel screening : Profile derivatives against 50+ kinases to identify off-target inhibition (e.g., Src family kinases) .
Basic: What challenges arise in regioselective halogenation of pyrrolo[2,3-c]pyridines?
Answer:
- Electrophilic substitution bias : Halogens (e.g., Br₂, NIS) preferentially attack electron-rich positions (C3 > C5 in pyrrolo[2,3-c]pyridines) due to aromatic π-system reactivity .
- Directing groups : Use protecting groups (e.g., TsCl at nitrogen) to block undesired positions and enhance regiocontrol .
Q. Table 2. Halogenation Conditions
| Halogenating Agent | Position Selectivity | Yield (%) | Reference |
|---|---|---|---|
| NIS (acetone, rt) | C3 | 75–85 | |
| Br₂ (CH₂Cl₂, 0°C) | C5 | 60–70 |
Advanced: How do solvent and catalyst choices affect cross-coupling efficiency?
Answer:
- Solvent polarity : Polar aprotic solvents (e.g., dioxane) improve Pd-catalyzed Suzuki coupling yields by stabilizing boronic acid intermediates .
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in electron-deficient systems due to enhanced oxidative addition kinetics .
- Base optimization : K₂CO₃ in H₂O/dioxane mixtures minimizes side reactions (e.g., protodeboronation) compared to NaOAc .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
